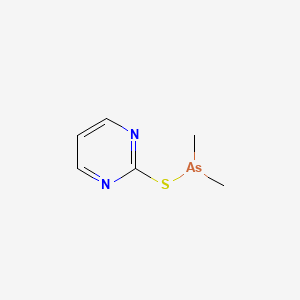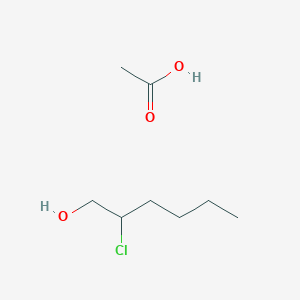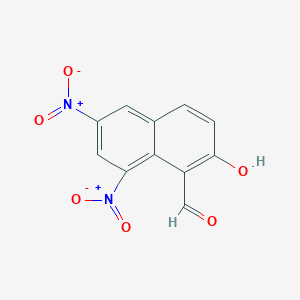
2-Hydroxy-6,8-dinitronaphthalene-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-6,8-dinitronaphthalene-1-carbaldehyde is a highly functionalized aromatic compound. It is characterized by the presence of hydroxyl, nitro, and aldehyde groups on a naphthalene ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-6,8-dinitronaphthalene-1-carbaldehyde typically involves the nitration of 2-hydroxy-1-naphthaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent over-nitration and degradation of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, concentration, and reaction time are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-6,8-dinitronaphthalene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium dithionite.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: 2-Hydroxy-6,8-dinitronaphthalene-1-carboxylic acid.
Reduction: 2-Hydroxy-6,8-diaminonaphthalene-1-carbaldehyde.
Substitution: 2-Alkoxy-6,8-dinitronaphthalene-1-carbaldehyde or 2-Acyl-6,8-dinitronaphthalene-1-carbaldehyde.
Scientific Research Applications
2-Hydroxy-6,8-dinitronaphthalene-1-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organic compounds, including dyes and pigments.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is utilized in the production of advanced materials, including polymers and nanomaterials, due to its functional groups that allow for further chemical modifications.
Mechanism of Action
The mechanism of action of 2-Hydroxy-6,8-dinitronaphthalene-1-carbaldehyde is primarily based on its ability to undergo various chemical transformations. The hydroxyl group can form hydrogen bonds, the nitro groups can participate in electron-withdrawing interactions, and the aldehyde group can act as an electrophile in nucleophilic addition reactions. These properties make it a versatile compound for chemical synthesis and biological interactions.
Comparison with Similar Compounds
2-Hydroxy-1-naphthaldehyde: Lacks the nitro groups, making it less reactive in certain chemical reactions.
2-Hydroxy-6-nitronaphthalene-1-carbaldehyde: Contains only one nitro group, resulting in different reactivity and applications.
2-Hydroxy-3,5-dinitrobenzaldehyde: A benzene derivative with similar functional groups but different structural properties.
Uniqueness: 2-Hydroxy-6,8-dinitronaphthalene-1-carbaldehyde is unique due to the presence of two nitro groups on the naphthalene ring, which significantly enhances its reactivity and potential applications in various fields. The combination of hydroxyl, nitro, and aldehyde groups provides a versatile platform for further chemical modifications and functionalization.
Properties
CAS No. |
53653-21-7 |
|---|---|
Molecular Formula |
C11H6N2O6 |
Molecular Weight |
262.17 g/mol |
IUPAC Name |
2-hydroxy-6,8-dinitronaphthalene-1-carbaldehyde |
InChI |
InChI=1S/C11H6N2O6/c14-5-8-10(15)2-1-6-3-7(12(16)17)4-9(11(6)8)13(18)19/h1-5,15H |
InChI Key |
QKEJQSYHUZKMAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C(C=C(C=C21)[N+](=O)[O-])[N+](=O)[O-])C=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


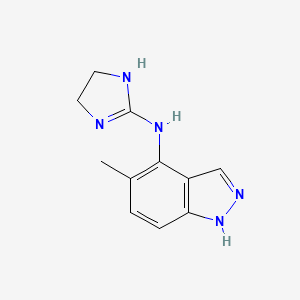
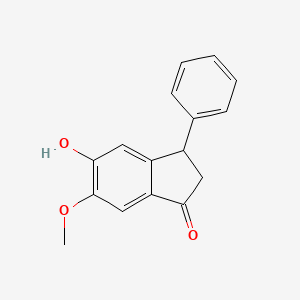
![9,10-Anthracenedione, 1,5-bis[(4-phenoxyphenyl)amino]-](/img/structure/B14647508.png)
![4-[(E)-(2,4-Dibromophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B14647515.png)
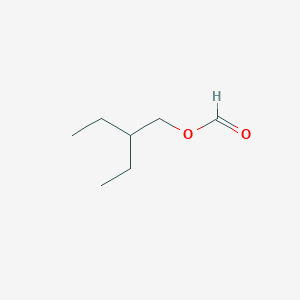
![2-[4-[2-[Butyl(ethyl)amino]ethylamino]-6-methylpyrimidin-2-yl]-1-(3,4-dichlorophenyl)guanidine](/img/structure/B14647531.png)
![Benzonitrile, 4-[[4-(pentyloxy)phenyl]azo]-](/img/structure/B14647534.png)
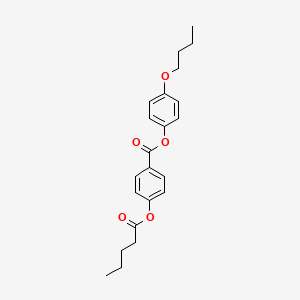
![Chloro[2-(4-nitrophenyl)hydrazinylidene]acetyl chloride](/img/structure/B14647539.png)

